molecular formula C20H18ClN3O2 B6540301 N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021266-53-4

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No.: B6540301
CAS No.: 1021266-53-4
M. Wt: 367.8 g/mol
InChI Key: NESLJYMXLUOMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a chemical compound with the molecular formula C20H18ClN3O2 and a molecular weight of 359.83 g/mol. It belongs to the class of pyridazinone derivatives, a group of heterocyclic compounds known for a wide spectrum of significant biological activities . Scientific literature indicates that pyridazinone derivatives possess anti-oxidant, anti-bacterial, antifungal, and anti-cancer properties . Furthermore, compounds within this class have been investigated for their analgesic, anti-inflammatory, anti-depressant, and anti-ulcer activities . The core pyridazinone structure is a six-membered heterocycle containing nitrogen atoms, which is a key pharmacophore in the development of various pharmaceutical agents and organic functional materials . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLJYMXLUOMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps, beginning with the preparation of the pyridazinone core This core is often synthesized through a cyclization reaction between a hydrazine derivative and a suitable diketone

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automation to maintain precise reaction conditions. Techniques such as high-throughput screening and process intensification can enhance yield and purity, while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide undergoes several chemical reactions, including oxidation, reduction, and substitution. For instance, the pyridazinone ring can be reduced to its corresponding dihydropyridazine under hydrogenation conditions, while the chlorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Electrophilic substitution reactions may involve reagents like anhydrous aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed: The reactions yield various products, including reduced pyridazinone derivatives, halogenated intermediates, and functionalized benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyridazinones can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane disruption.

Case Study:
In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 15 to 30 µM against breast and lung cancer cells . The presence of the chlorophenyl group enhances these properties by increasing lipophilicity, which may improve cellular uptake.

Thyroid Hormone Modulation

The compound's structural characteristics suggest potential interactions with thyroid hormone receptors. Research has identified pyridazinone derivatives that selectively activate thyroid hormone receptor β (THR-β), which is associated with beneficial metabolic effects without the adverse cardiac effects linked to THR-α activation.

Case Study:
A pyridazinone series was optimized to enhance selectivity for THR-β over THR-α, leading to compounds that effectively reduced LDL cholesterol levels in preclinical models without impacting the central thyroid axis . This suggests a promising avenue for developing therapeutics targeting metabolic disorders.

Anti-inflammatory Properties

Compounds containing the pyridazine ring have been studied for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Data Table: Anti-inflammatory Activity of Pyridazine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A20Inhibition of TNF-alpha
Compound B25Suppression of IL-6
This compoundTBDTBD

Polymeric Composites

The unique chemical structure of this compound allows it to be incorporated into polymeric matrices to enhance mechanical properties and thermal stability.

Case Study:
Incorporation into polyvinyl chloride (PVC) composites has shown improved tensile strength and thermal resistance compared to unmodified PVC. This application is particularly relevant in the development of materials for high-performance applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its pyridazinone core can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural motifs with N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide, differing in substituents, linker groups, or heterocyclic cores.

N-[3-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propyl]benzamide

  • Key Differences: Replaces the dihydropyridazinone core with a pyrimidinone ring. Substituted with 2-amino and 6-methyl groups on the pyrimidinone.
  • Structural Implications: The pyrimidinone ring (vs. Methyl substitution at position 6 may sterically hinder interactions with flat binding pockets.
  • Molecular Formula : C₁₆H₁₉N₅O₂ | Molecular Weight : 313.36 g/mol .

2-(4-Fluorophenoxy)-N-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

  • Key Differences: Substitutes the benzamide group with a 4-fluorophenoxy acetamide. Replaces 4-chlorophenyl with 4-methylphenyl on the dihydropyridazinone.
  • Methyl substitution (vs. chloro) reduces electron-withdrawing effects, possibly altering π-π stacking interactions. Acetamide linker (vs. benzamide) shortens the spacer, reducing conformational flexibility.
  • Molecular Formula : C₂₂H₂₂FN₃O₃ | Molecular Weight : 395.4 g/mol .

N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

  • Key Differences :
    • Replaces the benzamide with a 4-ethoxybenzenesulfonamide group.
    • Uses a two-carbon ethyl linker (vs. propyl).
  • Ethoxy substituent enhances hydrophobicity and may prolong half-life. Shorter ethyl linker restricts spatial orientation of the sulfonamide relative to the dihydropyridazinone core.
  • Molecular Formula : C₂₀H₂₀ClN₃O₄S | Molecular Weight : 433.9 g/mol .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Linker Molecular Weight (g/mol)
This compound Dihydropyridazinone 4-Chlorophenyl, Benzamide Propyl Not reported
N-[3-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propyl]benzamide Pyrimidinone 2-Amino, 6-Methyl, Benzamide Propyl 313.36
2-(4-Fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide Dihydropyridazinone 4-Methylphenyl, 4-Fluorophenoxy Acetamide Propyl 395.4
N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzene-1-sulfonamide Dihydropyridazinone 4-Chlorophenyl, 4-Ethoxybenzenesulfonamide Ethyl 433.9

Research Implications

  • Heterocycle Modifications: Pyridazinone cores (as in the target compound) may favor planar interactions with enzyme active sites, whereas pyrimidinone derivatives (e.g., ) could exhibit altered binding kinetics due to reduced ring strain.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in ) improve stability but may reduce solubility. Conversely, methyl or ethoxy groups () enhance hydrophobicity, impacting bioavailability.

Biological Activity

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 335.81 g/mol
  • CAS Number : 1206995-46-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Key mechanisms include:

  • Inhibition of Phosphodiesterase (PDE) Enzymes : This compound has been shown to inhibit specific PDE isoforms, particularly PDE4, which is crucial in regulating cyclic AMP (cAMP) levels in cells. Elevated cAMP levels can lead to various downstream effects, including anti-inflammatory responses and modulation of immune functions .
  • Activation of MAPK Signaling Pathways : The compound mediates the activation of Mitogen-Activated Protein Kinases (MAPKs), which are essential for cell proliferation, differentiation, and survival. This pathway is particularly relevant in cancer biology and inflammation .
  • Nitric Oxide Production : this compound enhances the production of nitric oxide (NO) through the induction of endothelial nitric oxide synthase (eNOS), contributing to vasodilation and improved blood flow .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In animal models, it has been shown to reduce inflammation markers in conditions such as asthma and rheumatoid arthritis.

2. Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of the MAPK pathway. This effect has been observed in various cancer cell lines, suggesting potential applications in cancer therapy .

3. Neuroprotective Effects

The compound's ability to modulate cAMP levels suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preclinical studies have indicated improvements in cognitive functions and reductions in neuroinflammation .

Case Studies

StudyFindings
Anti-inflammatory Study In a murine model of asthma, treatment with this compound resulted in a significant decrease in airway hyperresponsiveness and eosinophil infiltration compared to controls .
Cancer Cell Line Study In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Neuroprotection Study A study involving a rat model of Alzheimer's demonstrated that administration of the compound improved memory performance on behavioral tests while reducing amyloid plaque formation .

Q & A

Basic: What are the optimal synthetic routes for N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide?

Answer:
The synthesis typically involves coupling a pyridazinone intermediate with a benzamide derivative. Key steps include:

  • Intermediate preparation : 3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazine is synthesized via cyclocondensation of hydrazine derivatives with substituted diketones.
  • Propyl linker introduction : Alkylation using 1-bromo-3-chloropropane or Mitsunobu coupling to attach the propyl chain .
  • Benzamide coupling : Activate the carboxylic acid (e.g., via pivaloyl chloride or EDCI/HOBt) for amide bond formation with the propyl-linked pyridazinone.
    Critical parameters : Reaction temperature (60–80°C for cyclocondensation), solvent polarity (acetonitrile or DMF for coupling), and stoichiometric ratios (1:1.2 for benzamide activation) .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H-NMR :
    • Pyridazinone protons: δ 6.8–7.2 ppm (aromatic protons from 4-chlorophenyl), δ 3.3–3.7 ppm (propyl CH₂ adjacent to the pyridazinone N).
    • Benzamide protons: δ 7.5–8.0 ppm (benzamide aromatic protons), δ 2.5–3.0 ppm (propyl CH₂ near the amide) .
  • IR :
    • Stretching bands at ~1640 cm⁻¹ (C=O of pyridazinone), ~1680 cm⁻¹ (amide C=O), and ~3250 cm⁻¹ (N-H stretching) .
      Validation : Compare with reference spectra of analogous compounds (e.g., 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid, IR: 1646 cm⁻¹ for C=O) .

Advanced: What strategies resolve contradictions in biological activity data across different in vitro assays?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Methodological approaches:

  • Dose-response standardization : Use fixed concentration ranges (e.g., 0.1–100 μM) and normalize to positive controls (e.g., reference inhibitors).
  • Receptor binding assays : Employ radioligand displacement (e.g., [³H]-5-HT for serotonin receptors) to measure Ki values, ensuring buffer pH (7.4) and temperature (37°C) consistency .
  • Functional assays : Compare GTPγS binding (for G-protein coupling) vs. cAMP accumulation to differentiate agonist/antagonist effects .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., 5-HT₁B). Key residues for hydrogen bonding: Asp116 (amide C=O) and Tyr187 (pyridazinone O).
  • MD simulations : Analyze stability of ligand-receptor complexes (50 ns trajectories, AMBER force field) to assess binding free energy (MM/PBSA) .
  • QSAR : Corlate substituent effects (e.g., 4-Cl on phenyl) with activity using descriptors like logP and polar surface area .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : Poor aqueous solubility (<10 μM at pH 7.4). Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) for in vitro studies.
  • Stability :
    • Hydrolysis: Susceptible to amide bond cleavage in acidic conditions (pH <4).
    • Oxidative degradation: Protect from light and store at –20°C in argon-purged vials .

Advanced: What methodologies identify and quantify impurities in synthesized batches?

Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., unreacted pyridazinone intermediates, m/z 264.67 ).
  • Limit tests : Follow ICH Q3A guidelines; quantify impurities ≥0.1% using external standards (e.g., 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid as a structural analog) .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : The Cl group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Chlorine reduces CYP450-mediated oxidation (t₁/₂ >4 h in liver microsomes vs. non-halogenated analogs) .
  • Toxicity : Assess potential bioaccumulation via in silico ADMET predictors (e.g., SwissADME) .

Basic: What in vitro models are suitable for preliminary efficacy testing?

Answer:

  • Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., 5-HT₁D) for cAMP inhibition.
  • Enzyme inhibition : Test against recombinant kinases (IC50 determination via luminescence assays) .
    Controls : Include vehicle (0.1% DMSO) and reference inhibitors (e.g., GR-55562 for serotonin receptors) .

Advanced: How to design a structure-activity relationship (SAR) study for pyridazinone derivatives?

Answer:

  • Variation points : Modify the benzamide (e.g., 4-CF₃ vs. 4-Cl), propyl linker length (C3 vs. C4), and pyridazinone substituents (6-O vs. 6-S).
  • Activity mapping : Test analogs in binding (Kd) and functional assays (EC50/IC50).
  • Data analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ) with potency .

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:

  • Short-term : Store at –20°C in airtight, light-protected vials with desiccant.
  • Long-term : Lyophilize and store under argon at –80°C. Confirm stability via HPLC every 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.